Glass Transition Temperature-Confinement Behavior: ECPMA vs. PMMA in Sub-100 nm Thin Films for Photoresist Applications
Poly(1-ethylcyclopentyl methacrylate) (PECPMA) exhibits a fundamentally different Tg-confinement response compared to poly(methyl methacrylate) (PMMA) in silica-supported nanoscale films, a distinction with direct implications for photoresist performance in advanced semiconductor manufacturing. At low molecular weight (Mn ≈ 4-5 kg/mol) relevant to photoresist formulations where low MW is employed to optimize resolution, PECPMA films show a Tg decrease relative to bulk upon confinement, whereas PMMA films exhibit the opposite trend depending on molecular weight [1]. Specifically, a low MW PECPMA film (Mn = 4.9 kg/mol) of 17 nm thickness displays a Tg depression of −15°C relative to bulk (Tg − Tg,bulk = −15°C by fluorescence), while a 27-nm-thick film of Mn = 4.1 kg/mol shows a depression of −7 to −8°C by ellipsometry [2]. Critically, high MW PECPMA (Mn = 22.5, 188, and 297 kg/mol) exhibits a Tg that is nearly invariant with decreasing nanoscale thickness, a stark contrast to high MW PMMA where Tg increases with confinement (e.g., Tg − Tg,bulk = +9°C in a 12-nm-thick film of nominal MW = 509 kg/mol) [3].
| Evidence Dimension | Glass transition temperature change upon nanoscale confinement (ΔTg = Tg,film − Tg,bulk) |
|---|---|
| Target Compound Data | Low MW PECPMA: −15°C (17 nm film, Mn = 4.9 kg/mol, fluorescence); −7 to −8°C (27 nm film, Mn = 4.1 kg/mol, ellipsometry). High MW PECPMA: nearly invariant (Mn = 22.5-297 kg/mol). |
| Comparator Or Baseline | Low MW PMMA: −16°C (17 nm film, Mn = 3.3 kg/mol, fluorescence). High MW PMMA: +9°C (12 nm film, Mn = 509 kg/mol, ellipsometry). |
| Quantified Difference | PECPMA maintains Tg invariance at high MW (ΔTg ≈ 0°C) whereas PMMA exhibits +9°C increase; both show depression at low MW but PECPMA's molecular weight threshold for behavioral transition differs. |
| Conditions | Silica-supported polymer films; ellipsometry and fluorescence measurements; film thickness range 12-27 nm; bulk Tg reference: high MW bulk PECPMA Tg = 45°C (approximate from confinement studies). |
Why This Matters
For photoresist formulators selecting a methacrylate monomer for sub-100 nm lithographic layers, PECPMA's near-invariant high-MW Tg-confinement behavior provides predictable thin-film thermal properties that simplify process design, whereas PMMA's confinement-dependent Tg shifts introduce additional modeling complexity and potential pattern distortion during thermal processing steps.
- [1] Lan, T.; Torkelson, J.M. Methacrylate-based polymer films useful in lithographic applications exhibit different glass transition temperature-confinement effects at high and low molecular weight. Polymer 2014, 55(5), 1249-1258. View Source
- [2] Lan, T.; Torkelson, J.M. Methacrylate-Based Polymer Films Exhibit Different Tg-Confinement Effects at High and Low Molecular Weight. APS March Meeting Abstracts 2014, T22.008. View Source
- [3] CHERIC Research Information Center. Polymer 2014, 55(5), 1249-1258. Tg-confinement effects in PECPMA and PMMA films. View Source
